REACTION_CXSMILES
|
[CH2:1]([C:5]1(C)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[N:6]1)[CH:2]([CH3:4])[CH3:3].[BH4-].[Na+].Cl.[CH3:19]O>>[CH2:1]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([CH3:19])=[CH:11][CH:12]=2)[CH2:7][NH:6]1)[CH:2]([CH3:3])[CH3:4] |f:1.2|
|
Name
|
3-isobutyl-3-methyl-3,4-dihydroisoquinoline
|
Quantity
|
24.5 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1(N=CC2=CC=CC=C2C1)C
|
Name
|
|
Quantity
|
4.5 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
to the reaction liquid
|
Type
|
CUSTOM
|
Details
|
by drying under reduced pressure
|
Type
|
ADDITION
|
Details
|
a saturated aqueous sodium bicarbonate solution was added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1NCC2=CC(=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |